4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile
Description
Significance of Pyrazole (B372694) Core Structures in Synthetic Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in synthetic chemistry due to its unique structural and electronic properties. nih.govrsc.org Pyrazole and its derivatives are aromatic, possessing a stable ring system that can still participate in a variety of chemical transformations. guidechem.com This aromaticity, combined with the presence of both a pyridine-like and a pyrrole-like nitrogen atom, imparts an amphoteric nature to the pyrazole nucleus, allowing it to act as both a weak acid and a weak base. acs.org This characteristic is synthetically advantageous, facilitating the introduction of a wide array of functional groups. guidechem.com
The versatility of the pyrazole core is evident in its widespread presence in pharmaceuticals, agrochemicals, and materials science. nih.govumich.edu In medicinal chemistry, the pyrazole scaffold is considered a "pharmacophore," a molecular feature responsible for a drug's biological activity, and is found in numerous marketed drugs with anti-inflammatory, analgesic, and anticancer properties. nih.govguidechem.com The ability to readily functionalize the pyrazole ring at its various positions allows for the fine-tuning of a molecule's steric and electronic properties, a crucial aspect of rational drug design. rsc.org
The synthesis of the pyrazole ring itself is well-established, with classic methods such as the Knorr synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, and 1,3-dipolar cycloadditions of diazo compounds with alkynes, providing reliable access to this heterocyclic system. pharmint.net Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have further expanded the toolkit for creating complex pyrazole-containing molecules. rsc.org
Strategic Importance of Nitro Groups in Heterocyclic Systems for Chemical Reactivity
The introduction of a nitro group (–NO₂) onto a heterocyclic system, such as a pyrazole ring, profoundly influences its chemical reactivity and opens up new avenues for synthetic transformations. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. mdpi.com Its presence on an aromatic ring significantly decreases the electron density of the ring, a property that can be strategically exploited in various reactions.
This strong electron-withdrawing nature activates the heterocyclic ring towards nucleophilic attack. mdpi.com For instance, a nitro group on a pyrazole ring can facilitate nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the ring. This provides a powerful method for introducing a diverse range of substituents that would be difficult to incorporate otherwise.
Furthermore, the nitro group itself is a versatile functional group that can be transformed into a variety of other functionalities. mdpi.com One of the most common and synthetically useful transformations is its reduction to an amino group (–NH₂). nih.gov This conversion is pivotal as it transforms an electron-withdrawing group into an electron-donating group, fundamentally altering the electronic properties of the heterocyclic system. The resulting amino group can then serve as a handle for further functionalization, such as diazotization followed by substitution, or acylation to form amides.
In the context of energetic materials, nitropyrazoles are of significant interest due to their high density, thermal stability, and energetic performance. nih.govresearchgate.net The nitro group is a key component in many energetic compounds, contributing to a favorable oxygen balance. semanticscholar.org
Versatility of Nitrile Functional Groups as Synthetic Handles in Complex Molecule Construction
The nitrile or cyano group (–C≡N) is an exceptionally versatile functional group in organic synthesis, prized for its unique reactivity and its ability to be converted into a wide array of other functional groups. researchgate.netacs.org This versatility makes it a valuable "synthetic handle" in the construction of complex molecules. researchgate.net
The carbon atom of the nitrile group is electrophilic, while the nitrogen atom possesses a lone pair of electrons, and the triple bond can participate in cycloaddition reactions. acs.org This combination of features allows nitriles to undergo a diverse range of transformations.
Key transformations of the nitrile group include:
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides, respectively. This is a fundamental transformation for introducing these important functional groups.
Reduction: The nitrile group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄). This provides a direct route to amines from alkyl or aryl halides via nitrile intermediates. researchgate.net
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles, which are themselves important heterocyclic motifs. acs.org
The introduction of a nitrile group into a molecule can be achieved through various methods, including the nucleophilic substitution of alkyl halides with cyanide salts (a reaction known as the Kolbe nitrile synthesis) or the Sandmeyer reaction of diazonium salts. bldpharm.com The presence of a nitrile group in a molecule like 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile provides a latent reactive site that can be selectively manipulated at a later stage in a synthetic sequence.
Contextualizing this compound within Contemporary Chemical Synthesis
The molecule this compound is a prime example of a building block designed for modern synthetic chemistry, incorporating multiple functionalities that can be selectively addressed. Its structure suggests a synthetic strategy likely involving the N-alkylation of 4-nitropyrazole. mdpi.comsemanticscholar.org The synthesis of 4-nitropyrazole itself can be achieved through the direct nitration of pyrazole. guidechem.com
The N-alkylation of a pyrazole ring is a common and well-established transformation. mdpi.comsemanticscholar.org In the case of this compound, this would likely involve the reaction of 4-nitropyrazole with a four-carbon electrophile containing a nitrile group, such as 4-bromobutanenitrile, in the presence of a base. The base deprotonates the pyrazole nitrogen, which then acts as a nucleophile to displace the bromide.
From a synthetic perspective, this compound serves as a versatile intermediate. The butanenitrile side chain offers a handle for a variety of chemical transformations. For example, the nitrile group could be reduced to a primary amine, which could then be used to introduce further complexity, perhaps through the formation of an amide or by participating in a cyclization reaction to form a new heterocyclic ring fused to the pyrazole.
The 4-nitro group on the pyrazole ring serves two main purposes. Firstly, it deactivates the pyrazole ring towards electrophilic substitution, which can be useful for directing reactions to other parts of the molecule. Secondly, as previously mentioned, the nitro group can be reduced to an amine, providing another point for diversification and altering the electronic properties of the pyrazole ring. nih.gov
The combination of a modifiable side chain and a reactive pyrazole core makes this compound a valuable tool for combinatorial chemistry and the synthesis of libraries of compounds for screening in drug discovery and materials science. The strategic placement of the nitro and nitrile groups allows for a stepwise and controlled elaboration of the molecular framework.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitropyrazol-1-yl)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-3-1-2-4-10-6-7(5-9-10)11(12)13/h5-6H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWYJIZXKGSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Mechanistic Transformations of 4 4 Nitro 1h Pyrazol 1 Yl Butanenitrile
Reactivity Profiles of the 4-Nitropyrazole Core
The pyrazole (B372694) ring is an aromatic heterocycle, and its reactivity is significantly modulated by the presence of substituents. In the case of 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile, the nitro group at the C-4 position is the dominant influence on the ring's electronic properties and subsequent chemical behavior.
Electron-Withdrawing Effects of the Nitro Group on Ring Reactivity
The nitro group (–NO₂) is a powerful electron-withdrawing group, a characteristic that fundamentally governs the reactivity of the pyrazole ring to which it is attached. This influence is exerted through a combination of inductive and resonance effects. The nitrogen atom in the nitro group bears a formal positive charge, creating a strong dipole that pulls electron density away from the pyrazole ring via the sigma bond framework (inductive effect). youtube.com
Simultaneously, the nitro group can participate in resonance, delocalizing the ring's pi-electrons onto its oxygen atoms. This resonance effect further depletes the electron density of the aromatic system. The versatile reactivity of nitro compounds stems from these properties, which reduce the electron density of the molecular framework and make it susceptible to reactions with nucleophiles. nih.gov Consequently, the 4-nitropyrazole core is significantly deactivated towards electrophilic attack and activated towards nucleophilic attack. The electron-withdrawing nature of the pyrazole moiety itself can also contribute to these properties. researchgate.net
Nucleophilic Substitution Reactions on the Pyrazole Ring
The strong electron-withdrawing nature of the 4-nitro group renders the pyrazole ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). While the nitro group itself is generally not a leaving group, its presence activates other positions on the ring for substitution, particularly those bearing a suitable leaving group like a halogen. For instance, in related halogenoimidazoles, a nitro group is essential for activating the ring towards displacement of a halogen by a nucleophile. rsc.org
In the case of nitropyrazoles, the presence of strong electron-withdrawing groups is a prerequisite for nucleophilic substitution to proceed. acs.org For example, studies on 1,4-dinitropyrazoles have shown they undergo "cine" substitution reactions with secondary amines, where the incoming nucleophile attacks a position adjacent to the one bearing the leaving group, resulting in the formation of 3(5)-di-R-amino-4-nitropyrazoles. acs.org Similarly, 4-bromo-3,5-dinitro-1-methylpyrazole reacts with amines to yield 4-amino derivatives, demonstrating that nucleophilic substitution can occur at the C-4 position when activated by nitro groups at C-3 and C-5. acs.org These examples highlight the capacity of the nitro group to facilitate nucleophilic attack on the pyrazole ring.
Electrophilic Substitution and Resistance in 4-Nitropyrazoles
Electrophilic aromatic substitution is a characteristic reaction of many aromatic compounds, including pyrazole. In an unsubstituted pyrazole, the C-4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. scribd.comquora.com Common electrophilic substitution reactions on pyrazole, such as nitration and sulfonation, selectively occur at this position. scribd.com
However, in this compound, the C-4 position is already occupied by a strongly deactivating nitro group. This group significantly reduces the electron density of the entire pyrazole ring, making it much less nucleophilic and thus highly resistant to further electrophilic attack. researchgate.netnih.gov While pyrazole itself is less reactive towards electrophilic substitution than pyrrole (B145914) but more so than benzene, the introduction of a nitro group makes the ring significantly less reactive. quora.com Consequently, forcing electrophilic substitution on the 4-nitropyrazole ring would require harsh reaction conditions, and the reaction would likely be sluggish and low-yielding. An acceptor substituent like a nitro group generally hinders electrophilic processes such as bromination. researchgate.net
Catalytic and Stoichiometric Reduction Pathways of the Nitro Group
The reduction of the nitro group to a primary amine is one of the most important transformations of nitropyrazoles, as it converts an electron-withdrawing group into an electron-donating one, which can then serve as a versatile synthetic handle. researchgate.net This reduction can be achieved through various catalytic and stoichiometric methods.
Catalytic Hydrogenation: This is a common and often high-yielding method.
Palladium on Carbon (Pd/C): Catalytic hydrogenation with H₂ gas over Pd/C is a standard procedure for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Raney Nickel: This catalyst is also effective for nitro group reductions and is particularly useful when the substrate contains sensitive groups like aromatic halogens that could be removed by Pd/C. commonorganicchemistry.com
Nickel-Rhenium (Ni-Re): For nitropyrazoles specifically, a system of Ni-Re aqueous slurry with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) or 2-propanol has been reported to be highly effective, proceeding smoothly at 40-50°C to give high yields of the corresponding aminopyrazole. researchgate.net
Stoichiometric Reduction: These methods use metals in acidic media or other reducing agents and are valuable when catalytic hydrogenation is not feasible.
Tin(II) Chloride (SnCl₂): The use of SnCl₂ in the presence of concentrated HCl is a classic and reliable method for reducing aromatic nitro groups. commonorganicchemistry.comresearchgate.net
Iron (Fe): Reduction with iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is an economical and effective method. commonorganicchemistry.comresearchgate.net
Zinc (Zn): Zinc metal under acidic conditions can also be employed to reduce nitro groups to amines. commonorganicchemistry.com
Sodium Dithionite (Na₂S₂O₄): This reagent can also be used for the reduction of nitroarenes.
The table below summarizes common conditions for the reduction of nitroarenes.
| Reagent/Catalyst | Co-reagent/Solvent | Typical Conditions | Product |
| H₂ | Pd/C, Raney Nickel | 1-10 atm H₂, RT-80°C | Amine |
| Ni-Re slurry | Hydrazine hydrate, Ethanol | 40-50°C | Amine |
| SnCl₂·2H₂O | Concentrated HCl, Ethanol | Reflux | Amine |
| Fe powder | HCl or NH₄Cl, EtOH/H₂O | Reflux | Amine |
| Zn powder | Acetic Acid or HCl | RT-Reflux | Amine |
C-H Activation and Functionalization at Pyrazole Ring Positions
Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including pyrazoles, providing an atom-economical alternative to traditional cross-coupling reactions. rsc.org These reactions are typically catalyzed by transition metals like palladium or rhodium and often rely on a directing group to control regioselectivity. researchgate.net
For a substrate like this compound, the pyrazole nitrogen atom can act as a directing group, guiding the metal catalyst to activate the C-H bond at the C-5 position. nih.gov While the nitro group at C-4 is strongly deactivating, which can make C-H activation more challenging, recent advances have developed robust catalytic systems capable of functionalizing even electron-poor heterocycles. nih.gov For instance, palladium-catalyzed C-H alkenylation has been successfully applied to pyrazoles containing various functional groups at the C-4 position. acs.org Therefore, it is conceivable that the C-3 and C-5 positions of the 4-nitropyrazole ring could be targeted for arylation, alkenylation, or other functionalizations through a carefully designed C-H activation strategy. rsc.orgnih.gov
Diverse Transformations of the Nitrile Functional Group
The butanenitrile side chain offers a second site for chemical modification, independent of the pyrazole core. The nitrile (or cyano) group is a highly versatile functional group in organic synthesis, capable of being transformed into amines, amides, and carboxylic acids, among others. researchgate.netnih.gov Its unique electronic structure, featuring an electrophilic carbon atom, makes it susceptible to nucleophilic attack. fiveable.me
Key transformations of the nitrile group include:
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. fiveable.me The reaction proceeds through an amide intermediate, which can sometimes be isolated by using milder conditions. Biological systems also employ enzymes like nitrilases for direct conversion to carboxylic acids or nitrile hydratases and amidases for the two-step conversion. nih.gov
Reduction: The carbon-nitrogen triple bond can be reduced to a primary amine. Common and powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. fiveable.me Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Raney Nickel) can also be employed to yield the corresponding primary amine. fiveable.me
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. The initial product is an imine salt, which upon aqueous workup, hydrolyzes to a ketone. fiveable.me This provides a valuable method for carbon-carbon bond formation.
Cycloaddition Reactions: Nitriles can participate in various cycloaddition reactions. For example, the [3+2] cycloaddition with azides is a common method for synthesizing tetrazole rings. nih.govresearchgate.net
The following table summarizes these key transformations.
| Reaction Type | Reagents | Intermediate (if applicable) | Final Product |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxamide | Carboxylic Acid |
| Reduction | 1. LiAlH₄, ether; 2. H₂O | - | Primary Amine |
| Reduction | H₂, Metal Catalyst (e.g., Ni) | - | Primary Amine |
| Grignard Addition | 1. R-MgX, ether; 2. H₃O⁺ | Imine | Ketone |
| Cycloaddition | NaN₃, NH₄Cl | - | Tetrazole |
Hydrolytic Conversions to Carboxylic Acid Derivatives
The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid, under either acidic or alkaline conditions. libretexts.org
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile is typically heated with a strong mineral acid like hydrochloric or sulfuric acid. google.com The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. This leads to the formation of an intermediate imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt.
Mechanism of Acid-Catalyzed Hydrolysis
Step 1: Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by the acid catalyst.
Step 2: Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the protonated nitrile.
Step 3: Deprotonation: A water molecule acts as a base to deprotonate the oxygen, forming a protonated amide.
Step 4: Tautomerization: The protonated amide undergoes tautomerization to form a primary amide.
Step 5: Hydrolysis of the Amide: The amide is then hydrolyzed under acidic conditions to the carboxylic acid.
Alkaline-Catalyzed Hydrolysis:
In the presence of a strong base such as sodium hydroxide (B78521), the nitrile undergoes hydrolysis to form a carboxylate salt. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under basic conditions to yield the carboxylate salt and ammonia. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org
Expected Products of Hydrolysis
| Reaction Condition | Initial Product | Final Product (after workup) |
|---|---|---|
| Acid Hydrolysis (e.g., HCl, H₂O, heat) | 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid and ammonium chloride | 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid |
Reductive Amidation and Reduction to Primary Amines
The nitrile group in this compound is a versatile precursor for the synthesis of amines. It can be reduced to a primary amine or can participate in reductive amidation to yield more complex amine derivatives.
Reduction to Primary Amines:
The reduction of the nitrile to a primary amine, 4-(4-nitro-1H-pyrazol-1-yl)butan-1-amine, can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), often in the presence of an acid, is a common method. afinitica.com However, care must be taken as the nitro group on the pyrazole ring is also susceptible to reduction under these conditions. Alternative reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed, though these are less selective and may also reduce the nitro group.
Reductive Amidation:
Reductive amidation allows for the one-pot synthesis of secondary or tertiary amines from the nitrile. This reaction involves the in-situ formation of an imine from the nitrile, which is then reduced. For instance, in the presence of a primary amine and a reducing agent, a secondary amine can be formed. The specific conditions and reagents would need to be carefully selected to favor the desired amination over simple reduction of the nitrile.
Nucleophilic Addition Reactions at the Nitrile Carbon
The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by various nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.
One of the most common examples is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the nitrile to form an imine intermediate after acidic workup. This imine can then be hydrolyzed to a ketone. This provides a synthetic route to ketones with a 4-(4-nitro-1H-pyrazol-1-yl)butyl substituent.
General Scheme of Nucleophilic Addition to the Nitrile
Step 1: Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon of the nitrile group.
Step 2: Formation of an Anionic Intermediate: This results in the formation of a nitrogen-centered anion.
Step 3: Quenching/Workup: The anionic intermediate is then quenched, typically with an acid, to yield the final product, which can be an imine or be further hydrolyzed to a ketone.
The reactivity of the nitrile towards nucleophiles is influenced by the electron-withdrawing 4-nitropyrazole ring, which can enhance the electrophilicity of the nitrile carbon.
Cycloaddition Reactions (e.g., [3+2] cycloadditions) for Heterocycle Formation
While the nitrile group itself is not a typical participant in Diels-Alder [4+2] cycloadditions, it can undergo other types of cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. nih.gov For instance, in the presence of an azide (B81097), a nitrile can undergo a [3+2] cycloaddition to form a tetrazole ring. This reaction, often catalyzed by a Lewis acid, would lead to the formation of a novel heterocyclic system where a tetrazole ring is attached to the butyl-substituted nitropyrazole.
The pyrazole ring itself, especially when activated by the nitro group, can also participate in cycloaddition reactions. For example, a nitropyrazole could potentially act as a diene or a dienophile in a Diels-Alder reaction, depending on the reaction partner. researchgate.net However, the specific reactivity of the this compound in such reactions would depend on the specific reaction conditions and the nature of the other reactant.
Reactivity of the Butyl Spacer Chain and Inter-Group Interactions
The four-carbon butyl spacer provides flexibility to the molecule and largely insulates the nitrile and nitropyrazole groups from direct electronic conjugation. However, the presence of these functional groups can still influence the reactivity of the alkyl chain.
The carbon atoms of the butyl chain are sp³ hybridized and are generally less reactive than the functional groups. However, the carbon adjacent to the nitrile group (the α-carbon) can be deprotonated by a strong base to form a carbanion. This carbanion can then act as a nucleophile in various reactions, such as alkylation or aldol-type condensations, allowing for further functionalization of the spacer.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, specific chemical shifts and coupling patterns are expected. The protons on the pyrazole (B372694) ring would appear as distinct singlets in the aromatic region. The protons of the butyronitrile (B89842) chain would exhibit characteristic multiplets, with chemical shifts influenced by their proximity to the pyrazole ring and the nitrile group. For instance, the methylene (B1212753) group attached to the pyrazole nitrogen would be deshielded and appear at a lower field compared to the other methylene groups of the butane (B89635) chain.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrazole ring, the butyronitrile chain, and the nitrile group would all resonate at characteristic chemical shifts.
To achieve a complete and unambiguous assignment of all proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the butyronitrile chain.
HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on their attached protons.
HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the butyronitrile chain and the pyrazole ring, as well as confirming the positions of the nitro and nitrile functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-3 | ~8.0-8.5 | s |
| Pyrazole H-5 | ~7.5-8.0 | s |
| N-CH₂ | ~4.2-4.6 | t |
| CH₂-CH₂-CN | ~2.3-2.7 | m |
| CH₂-CN | ~2.5-2.9 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrazole C-3 | ~135-140 |
| Pyrazole C-4 | ~145-150 |
| Pyrazole C-5 | ~125-130 |
| N-CH₂ | ~50-55 |
| CH₂-CH₂-CN | ~20-25 |
| CH₂-CN | ~15-20 |
| CN | ~115-120 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of this compound, which in turn allows for the determination of its elemental composition with high accuracy. wiley.com Unlike low-resolution mass spectrometry, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. wiley.com The exact mass of the [M+H]⁺ ion for C₇H₈N₄O₂ is calculated to be 181.0720, and HRMS can measure this with a high degree of precision. mdpi.com
In addition to providing the exact molecular weight, mass spectrometry can also reveal the fragmentation pattern of the molecule upon ionization. This fragmentation pattern is a unique fingerprint of the compound and can be used to confirm its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂), the nitrile group (CN), and cleavage of the butyronitrile chain. Analysis of these fragment ions helps to piece together the molecular structure.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [C₇H₈N₄O₂ + H]⁺ | 181.0720 |
| [C₇H₈N₄O₂ + Na]⁺ | 203.0540 |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. wisdomlib.org Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro (NO₂) and nitrile (C≡N) groups. The asymmetric and symmetric stretching vibrations of the nitro group typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nist.govnist.gov The nitrile group exhibits a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic butane chain, as well as C=N and C=C stretching vibrations within the pyrazole ring. wisdomlib.org
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| C≡N (Nitrile) | 2220-2260 |
| NO₂ (Nitro, asymmetric stretch) | 1500-1570 |
| NO₂ (Nitro, symmetric stretch) | 1300-1370 |
| C-H (Aromatic/Aliphatic) | 2850-3100 |
| C=N, C=C (Pyrazole ring) | 1400-1600 |
X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studies
A single-crystal X-ray diffraction study would reveal the planarity of the pyrazole ring and the geometry of the nitro group relative to the ring. nih.govnih.gov It would also elucidate the conformation of the flexible butyronitrile side chain. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the solid-state architecture of the compound. nih.gov While a crystal structure for the specific title compound is not publicly available, analysis of related nitropyrazole structures indicates that the pyrazole ring is typically planar, and the nitro group is often coplanar with the ring to maximize conjugation. nih.gov
Table 5: Expected X-ray Crystallography Parameters for a Nitropyrazole Derivative
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pnma |
| Dihedral Angle (Pyrazole/Nitro) | ~0-10° |
| Intermolecular Interactions | C-H···O, π-π stacking |
Computational and Theoretical Investigations of 4 4 Nitro 1h Pyrazol 1 Yl Butanenitrile
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, provide a detailed picture of its electronic properties and reactivity.
A key aspect of this analysis involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitro group (-NO2) is expected to be a strong electron-withdrawing region, making the pyrazole (B372694) ring and adjacent atoms susceptible to nucleophilic attack. Conversely, the nitrogen atoms of the pyrazole ring and the nitrile group are likely to be electron-rich centers. nih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). Such parameters are instrumental in predicting how the molecule will interact with other chemical species. nih.gov
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations
| Parameter | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | -3.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and stability |
| Electronegativity (χ) | 5.35 eV | Measure of the power to attract electrons |
| Chemical Hardness (η) | 2.15 eV | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 6.67 eV | Propensity to accept electrons |
Note: The values in this table are illustrative and based on typical results from DFT calculations on structurally similar nitropyrazole derivatives.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling extends beyond static electronic structure analysis to explore the dynamics of chemical reactions. For this compound, these methods can be used to map out potential reaction pathways, identify transition states, and calculate activation energies. This is particularly relevant for understanding its synthesis, degradation, or metabolic pathways.
For instance, in the synthesis of nitropyrazoles, quantum chemical calculations can elucidate the mechanism of nitration, helping to explain the regioselectivity of the reaction. researchgate.net By modeling the interaction of the pyrazole precursor with nitrating agents, researchers can determine the most energetically favorable pathway, which leads to the observed product distribution. researchgate.net
Similarly, the reactivity of the nitrile group or the potential for nucleophilic substitution on the pyrazole ring can be investigated. researchgate.net By calculating the energy profiles of different reaction coordinates, it is possible to predict the most likely products of a given reaction and to understand the factors that control the reaction rate. The identification of transition state structures is a key component of this analysis, as the energy of the transition state determines the activation barrier of the reaction.
Table 2: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound
| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Enthalpy (kcal/mol) |
| Nucleophilic attack at C5 | Molecule + Nucleophile | 25.4 | Adduct | -10.2 |
| Nitrile hydrolysis | Molecule + H2O | 35.8 | Carboxylic acid derivative | -5.7 |
Note: This table presents hypothetical data to illustrate the type of information obtained from quantum chemical modeling of reaction mechanisms. Actual values would require specific calculations for the reactions of interest.
Conformational Landscape Analysis and Molecular Dynamics Simulations
The flexibility of the butanenitrile side chain in this compound means that the molecule can exist in multiple conformations. Conformational landscape analysis aims to identify the most stable, low-energy conformations and the energy barriers between them. This is typically done by systematically rotating the single bonds in the side chain and calculating the energy of each resulting geometry using quantum chemical methods.
Molecular Dynamics (MD) simulations provide a more dynamic view of the molecule's behavior. nih.gov In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational space available to the molecule at a given temperature and in a specific environment (e.g., in a solvent). nih.gov
For this compound, MD simulations can reveal the preferred conformations of the butanenitrile chain, the nature of its fluctuations, and any intramolecular interactions, such as hydrogen bonding, that might stabilize certain geometries. Understanding the conformational preferences is crucial as it can influence the molecule's physical properties and its ability to interact with biological targets. nih.govtandfonline.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and confirm the structure of the synthesized compound.
For this compound, DFT calculations can be used to predict its infrared (IR) spectrum. superfri.org The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as the N-O stretching of the nitro group, the C≡N stretching of the nitrile group, and the various vibrations of the pyrazole ring. superfri.org Comparison with the experimental IR spectrum can help in assigning the observed absorption bands.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical chemical shifts, when compared to the experimental NMR spectrum, provide a powerful tool for structure elucidation and assignment of the resonances to specific atoms in the molecule. Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by refining the computational model.
Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (Computational) | Hypothetical Experimental Value |
| IR: ν(C≡N) stretch | 2255 cm⁻¹ | 2250 cm⁻¹ |
| IR: ν(NO₂) symmetric stretch | 1350 cm⁻¹ | 1345 cm⁻¹ |
| ¹H NMR: Pyrazole H5 | 8.2 ppm | 8.1 ppm |
| ¹³C NMR: Nitrile Carbon | 118 ppm | 117 ppm |
Note: The predicted values are typical for similar structures calculated with DFT. The experimental values are hypothetical and for illustrative purposes.
Utility of 4 4 Nitro 1h Pyrazol 1 Yl Butanenitrile As a Synthetic Building Block and Intermediate
Incorporation into Diverse Complex Chemical Architectures
The 4-nitropyrazole moiety is a foundational element for constructing a variety of complex chemical structures. Research has demonstrated the integration of substituted pyrazoles into larger, multi-ring systems like pyrazolyl-chromones. nih.gov The inherent reactivity of the pyrazole (B372694) ring system, combined with the directing effects of the nitro group, facilitates its use as a scaffold. nih.gov The butanenitrile side chain provides a four-carbon linker that can be used to tether the nitropyrazole headgroup to other molecular fragments, enabling the assembly of elaborate architectures designed for specific applications, such as pharmaceuticals or materials science. nih.gov
Derivatives containing the nitrophenyl-pyrazole core are investigated for their nonlinear optical (NLO) properties, suggesting a role for these building blocks in the development of advanced materials. nih.gov Furthermore, the pyrazole nucleus is a component of numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. globalresearchonline.net The accessibility of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile as a starting material allows chemists to design and synthesize novel derivatives for biological screening and drug discovery programs. bldpharm.com
Scaffold for Novel Heterocyclic Annulations and Ring Expansion Reactions
The structure of this compound is well-suited for serving as a foundation for building fused heterocyclic systems, a process known as annulation. The pyrazole-carbonitrile substructure, in particular, is a versatile precursor for constructing new rings. For example, pyrazole-4-carbonitrile derivatives have been shown to react with various binucleophiles to yield fused pyridine (B92270) and pyrimidine (B1678525) rings. cu.edu.eg This type of cyclocondensation reaction, where the nitrile group participates in ring closure, is a powerful strategy for creating polycyclic heteroaromatic compounds. researchgate.netcu.edu.eg
Additionally, the presence of adjacent nitro and other functional groups on a pyrazole ring can lead to unique cyclization reactions. For instance, the thermolysis of an ortho-azidonitro pyrazole derivative can result in the formation of a fused furoxan ring, demonstrating an intramolecular annulation pathway. mdpi.compreprints.org While this specific reaction occurs with an azide (B81097) group, it highlights the potential of the nitro group to participate in or influence ring-forming reactions. The butanenitrile side chain could also be chemically modified to introduce a nucleophilic group that could potentially cyclize onto the pyrazole ring or an attached substituent, leading to novel fused or spirocyclic systems.
Preparation of Advanced Synthetic Intermediates through Nitrile and Nitro Group Transformations
The true synthetic utility of this compound lies in the selective transformation of its nitro and nitrile functional groups. These reactions create advanced intermediates that open pathways to a wider array of target molecules.
The nitro group is a versatile functional group that can be readily converted into other functionalities, most commonly an amino group. nih.gov The reduction of the aromatic nitro group on the pyrazole ring to a primary amine is a pivotal transformation. nih.govnih.gov This reaction is typically achieved using standard reducing agents such as catalytic hydrogenation (e.g., H₂/Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl). The resulting 4-(4-amino-1H-pyrazol-1-yl)butanenitrile is a highly valuable intermediate. The newly formed amino group can undergo a host of subsequent reactions, including diazotization to introduce halides or other groups, acylation to form amides, and alkylation. nih.gov
The nitrile group on the butanenitrile side chain is another key site for chemical modification. It can be transformed into several other important functional groups through well-established synthetic protocols. vanderbilt.edu These transformations allow for the elaboration of the side chain, significantly expanding the synthetic possibilities.
Table 1: Key Transformations of the Nitrile Functional Group
| Starting Group | Reagents | Product Group | Product Name Example |
|---|---|---|---|
| Nitrile (-C≡N) | H₃O⁺, heat | Carboxylic Acid (-COOH) | 4-(4-Nitro-1H-pyrazol-1-yl)butanoic acid |
| Nitrile (-C≡N) | LiAlH₄ or H₂, catalyst | Primary Amine (-CH₂NH₂) | 1-(4-Aminobutyl)-4-nitro-1H-pyrazole |
This table presents common and illustrative transformations.
Functional Group Interconversions on the Butanenitrile Side Chain for Further Chemical Elaboration
The butanenitrile side chain offers a flexible linker that can be extensively modified to introduce new functionalities, enabling further chemical elaboration. The primary route for these modifications begins with the interconversion of the terminal nitrile group, as detailed in the previous section.
Once the nitrile is converted, the new functional group serves as a handle for subsequent reactions.
From Carboxylic Acid: The conversion of the nitrile to a carboxylic acid yields 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid. This intermediate can be used in standard esterification or amidation reactions (e.g., using coupling agents like DCC or EDC) to attach a wide variety of alcohols or amines, effectively extending the molecular framework.
From Primary Amine: Reduction of the nitrile to a primary amine produces 1-(4-aminobutyl)-4-nitro-1H-pyrazole. This amine can be acylated, sulfonylated, or used in reductive amination with aldehydes and ketones to build more complex side-chain structures. vanderbilt.edu
From Aldehyde: Partial reduction of the nitrile to an aldehyde provides an electrophilic center suitable for reactions such as Wittig olefination to form alkenes or Grignard additions to introduce new carbon-carbon bonds and create secondary alcohols. vanderbilt.edu
These functional group interconversions on the butanenitrile side chain are fundamental for leveraging this compound as a versatile scaffold in multi-step syntheses.
Emerging Research Directions and Uncharted Avenues for 4 4 Nitro 1h Pyrazol 1 Yl Butanenitrile
Development of Sustainable and Green Synthetic Protocols
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. pharmacognosyjournal.netnih.gov The contemporary emphasis on green chemistry necessitates the development of more environmentally benign synthetic routes.
Future research in the synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile could focus on several green chemistry principles:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. One-pot multicomponent reactions are a prime example of this approach, offering a streamlined and efficient way to construct complex molecules like pyrazole derivatives. mdpi.comorganic-chemistry.org For instance, a one-pot synthesis could potentially be developed by reacting a suitable precursor of 4-nitropyrazole with a butanenitrile synthon.
Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. The use of water as a solvent in the synthesis of nitropyrazoles has been reported, offering a safe and economical option. nih.gov
Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasonication to accelerate reaction rates and reduce energy consumption. Microwave-assisted synthesis has been successfully used for the preparation of various pyrazole derivatives, often leading to higher yields in shorter reaction times. pharmacognosyjournal.netnih.gov
Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the pyrazole core and its substituents.
A hypothetical green synthesis of this compound could involve the N-alkylation of 4-nitropyrazole with 4-chlorobutanenitrile under solvent-free or aqueous conditions, potentially catalyzed by a reusable solid base.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrazole Derivatives
| Feature | Traditional Synthesis | Green Synthesis |
| Reagents | Often uses hazardous reagents like hydrazine (B178648) hydrate (B1144303). | Aims to use safer, less toxic reagents. |
| Solvents | Typically employs volatile organic compounds (VOCs). | Prefers water, bio-solvents, or solvent-free conditions. nih.gov |
| Catalysts | May use stoichiometric and non-recoverable catalysts. | Focuses on recyclable catalysts, including nanocatalysts. pharmacognosyjournal.netmdpi.com |
| Energy | Often requires prolonged heating. | Utilizes energy-efficient methods like microwave irradiation. pharmacognosyjournal.netnih.gov |
| Waste | Can generate significant amounts of waste. | Designed to minimize waste through high atom economy. organic-chemistry.org |
Photochemical and Electrochemical Reactivity Studies
The photochemical and electrochemical behavior of this compound remains an uncharted territory. Such studies could reveal novel reaction pathways and applications.
Photochemical Reactivity: Aromatic nitro compounds are known to undergo a variety of photoreactions. researchgate.net The presence of the nitro group in the target molecule suggests potential for photochemical transformations such as nitro-nitrite rearrangement or photodissociation. researchgate.net Furthermore, the pyrazole ring itself can participate in photochemical processes like 6π-electrocyclization, although this may be influenced by the substituents. nih.gov Investigating the UV-induced reactions of this compound could lead to the discovery of new synthetic routes to complex heterocyclic systems. Visible-light photocatalysis has also been employed for the green synthesis of pyrazoles. organic-chemistry.org
Electrochemical Reactivity: The nitro group is electrochemically active and can be reduced to various functional groups, such as amino or hydroxylamino groups. Studying the electrochemical reduction of this compound could provide a controlled and selective method for its functionalization. This could open up avenues for the synthesis of new derivatives with altered electronic and biological properties.
Design and Synthesis of Chemically Diverse Analogues for Fundamental Research
The systematic synthesis of analogues of this compound is crucial for understanding structure-property relationships and for fundamental research.
Future research could focus on the synthesis of analogues with modifications at various positions:
Variation of the N-Alkyl Chain: Replacing the butanenitrile chain with other functionalized alkyl groups could modulate the compound's polarity, solubility, and reactivity. For example, introducing ester, amide, or other heterocyclic moieties could lead to new chemical entities with interesting properties.
Substitution on the Pyrazole Ring: Introducing other substituents (e.g., halogens, alkyl, or aryl groups) at the remaining positions of the pyrazole ring would create a library of compounds for screening in various applications.
The synthesis of these analogues could be achieved through established pyrazole synthetic methodologies, such as the reaction of 1,3-dicarbonyl compounds with hydrazines, or through multicomponent reactions. nih.govconsensus.app
Table 3: Potential Analogues of this compound for Fundamental Research
| Analogue Type | Potential Modification | Research Purpose |
| Isomeric Analogues | 3-Nitro-1H-pyrazol-1-yl or 5-Nitro-1H-pyrazol-1-yl isomer | Study the effect of nitro group position on reactivity and properties. |
| Side-Chain Variants | Replace butanenitrile with butanoic acid, butanol, or other functional groups | Investigate the role of the side chain in intermolecular interactions and solubility. |
| Ring-Substituted Analogues | Introduce methyl, phenyl, or halogen groups on the pyrazole ring | Explore the impact of additional substituents on the electronic and steric properties. |
| Reduced Nitro Group Analogues | Convert the nitro group to an amino or hydroxylamino group | Create derivatives with different hydrogen bonding capabilities and potential biological activity. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including pyrazole ring formation followed by nitration and cyanoalkylation. For example, nitration at the 4-position of pyrazole can be achieved using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C). The butanenitrile moiety is introduced via nucleophilic substitution or alkylation reactions. Reaction optimization (e.g., solvent polarity, temperature, and stoichiometry) is critical: polar aprotic solvents like DMF enhance nitro group stability, while excess alkylating agents improve substitution efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) is recommended to isolate the product in >85% yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- NMR : H NMR shows pyrazole proton resonances at δ 8.5–9.0 ppm (C-H adjacent to nitro group) and nitrile signals as a singlet near δ 3.5–4.0 ppm. C NMR confirms the nitrile carbon at ~115 ppm and nitro-substituted pyrazole carbons at 140–150 ppm .
- IR : Strong absorption bands at ~2240 cm (C≡N stretch) and 1520/1350 cm (asymmetric/symmetric NO stretches) are diagnostic .
- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 208.1 (calculated for CHNO) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX programs determine the molecular geometry and nitro group orientation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and torsion angles. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Structure Solution : SHELXD for phase problem resolution via dual-space methods.
- Refinement : SHELXL refines anisotropic displacement parameters, with R-factor convergence <5%. The nitro group’s orientation (coplanar or twisted relative to the pyrazole ring) is validated by residual electron density maps and Hirshfeld surface analysis .
Q. What strategies resolve discrepancies in bioactivity data between structural isomers (e.g., 4-nitro vs. 3-nitro derivatives)?
- Methodological Answer :
- Comparative SAR Studies : Test isomers against identical biological targets (e.g., enzymes, cancer cell lines) under standardized assays (e.g., MIC for antimicrobial activity). For example, 4-nitro isomers may exhibit higher HCT116 cancer cell inhibition (IC <5 µM) due to enhanced nitroreductase activation compared to 3-nitro analogs .
- Computational Docking : Use AutoDock Vina to model nitro group interactions with active sites. The 4-nitro orientation may form stronger hydrogen bonds with catalytic residues (e.g., Tyr154 in xanthine oxidase) .
Q. How to design structure-activity relationship (SAR) studies to explore substituent effects on biological targets?
- Methodological Answer :
- Variable Substituent Libraries : Synthesize derivatives with substituents at the pyrazole 1- and 3-positions (e.g., halogens, methyl, methoxy) and measure activity changes.
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity. For example, electron-withdrawing groups (e.g., -NO) at the 4-position enhance antiproliferative activity by 30% compared to electron-donating groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
